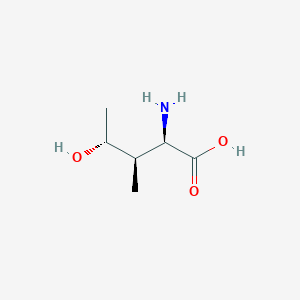
4-Hydroxy isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Hydroxy isoleucine can be synthesized through various methods. One common approach involves the fermentation process using Bacillus thuringiensis, which isolates the L-isoleucine dioxygenase gene . This method has been shown to yield a higher quantity of this compound compared to conventional methods .
Industrial Production Methods: Industrial production of this compound often involves multi-stage counter-current extraction techniques to optimize the yield and pharmacological strength of the compound . High-performance thin-layer chromatography (HPTLC) is used for the quantitative determination of this compound in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield keto derivatives, while reduction can produce alcohol derivatives .
Scientific Research Applications
4-Hydroxy isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: Investigated for its potential in treating type 2 diabetes mellitus by enhancing insulin secretion and improving glucose metabolism
Mechanism of Action
4-Hydroxy isoleucine exerts its effects primarily by enhancing glucose-induced insulin release . This action is glucose-dependent, meaning it potentiates insulin secretion only at higher glucose concentrations . The compound acts directly on the islets of Langerhans in the pancreas, stimulating insulin release without affecting other pancreatic cells . Additionally, it has been shown to improve insulin sensitivity by modulating signaling pathways such as Akt phosphorylation and reducing the activation of stress-related kinases .
Comparison with Similar Compounds
L-Isoleucine: A branched-chain amino acid that serves as a precursor to 4-Hydroxy isoleucine.
Valine: Similar in structure to isoleucine and leucine but differs in its metabolic pathways and effects.
Uniqueness: this compound is unique due to its specific hydroxyl group, which imparts distinct biochemical properties, particularly its insulinotropic activity . This makes it a valuable compound in the treatment of metabolic disorders such as type 2 diabetes mellitus .
Properties
Molecular Formula |
C6H13NO3 |
|---|---|
Molecular Weight |
147.17 g/mol |
IUPAC Name |
(2R,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4+,5+/m0/s1 |
InChI Key |
OSCCDBFHNMXNME-VPENINKCSA-N |
Isomeric SMILES |
C[C@@H]([C@@H](C)O)[C@H](C(=O)O)N |
Canonical SMILES |
CC(C(C)O)C(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
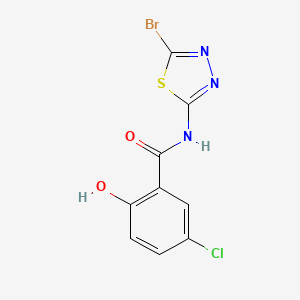
![6-(5-Chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-5,7-diyl bis(4-methylpiperazine-1-carboxylate)](/img/structure/B13845524.png)
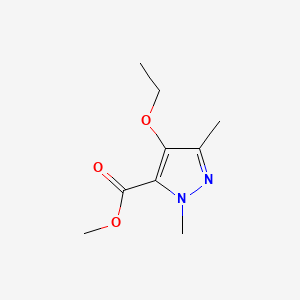
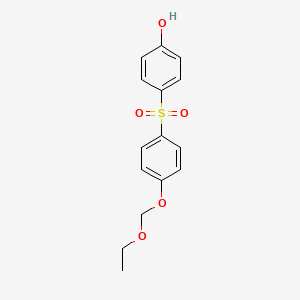
![1-[(1R,6R)-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanone;(E)-but-2-enedioic acid](/img/structure/B13845534.png)
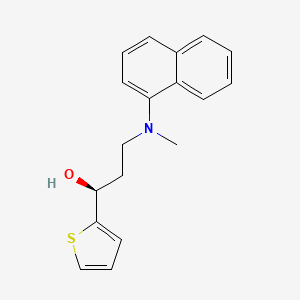
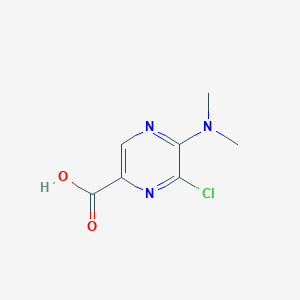

![5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one](/img/structure/B13845550.png)



![4-[3-Methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]butan-2-yl]phenol](/img/structure/B13845596.png)
